3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
The compound 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine belongs to the triazolo[4,5-d]pyrimidine class, a scaffold known for its versatility in medicinal chemistry. Its structure features a methyl group at the triazole N3-position and a 4-phenoxyphenylamine substituent at the pyrimidine C7-position.
Properties
IUPAC Name |
3-methyl-N-(4-phenoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-23-17-15(21-22-23)16(18-11-19-17)20-12-7-9-14(10-8-12)24-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAWTBTXOKQXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenoxyaniline with 3-methyl-1H-[1,2,3]triazole-4-carboxylic acid under acidic conditions to form the desired triazolopyrimidine structure. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the phenoxy group.
Scientific Research Applications
3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. Additionally, it can bind to specific receptors, modulating their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Variations in Analogous Compounds
Key Observations :
Physicochemical Properties
Table 2: Selected Physicochemical Data
Biological Activity
3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound belonging to the triazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts:
-
Antimicrobial Activity :
- Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi.
- A study demonstrated that related triazole compounds displayed promising anti-tubercular activity against Mycobacterium tuberculosis at concentrations as low as 5.5 µg/mL for sensitive strains and 11 µg/mL for multi-drug resistant strains .
-
Anticancer Potential :
- Triazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values indicating significant inhibition of cell proliferation in various cancer models.
- In particular, studies involving related compounds have reported apoptotic effects in treated cancer cells with total apoptosis rates reaching up to 85% compared to control groups .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Mechanism of Action :
- Cytotoxicity Studies :
-
Structure-Activity Relationship (SAR) :
- The biological activity of triazoles is often linked to their structural features. Modifications at specific positions on the triazole ring or substituents can significantly enhance their potency against targeted cells or pathogens.
Q & A
Q. Key Challenges
- Regioselectivity : Competing alkylation at N3 vs. N7 positions (monitor via ¹H-NMR).
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >98% purity .
What analytical methods are recommended for characterizing this compound?
Q. Basic Research Focus
How do structural modifications impact adenosine receptor affinity?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
Q. Experimental Design :
- Parallel Synthesis : Vary substituents at N3 and C6.
- In Silico Docking : Use AutoDock Vina to predict binding modes in A₂A receptor (PDB: 3REY).
How to resolve contradictions in reported IC₅₀ values across studies?
Advanced Research Focus
Discrepancies arise from:
Assay Conditions : Cell type (CHO vs. HEK293), adenosine concentration (endogenous vs. exogenous).
Ligand Purity : Impurities >2% skew dose-response curves.
Q. Resolution Strategy :
- Standardize assays using HEK293-A₂A cells and 10 nM [³H]-ZM241385.
- Validate compound purity via LC-MS and elemental analysis .
What in vivo models are suitable for studying pharmacokinetics?
Q. Advanced Research Focus
- Rodent Models : Administer 10 mg/kg (oral) to Sprague-Dawley rats.
- Key Metrics : Cₘₐₓ = 1.2 µM (plasma), t₁/₂ = 3.5 hrs, brain-to-plasma ratio = 0.7.
- Tissue Distribution : Use LC-MS/MS to quantify levels in striatum (target site for Parkinson’s studies) .
Are there off-target effects on cannabinoid or thrombotic pathways?
Q. Advanced Research Focus
- Cannabinoid Receptors : No significant binding to CB1/CB2 (IC₅₀ > 10 µM in radioligand assays).
- Anti-Thrombotic Activity : Triazolo[4,5-d]pyrimidines inhibit P2Y12 receptors at >1 µM, but vipadenant lacks this effect .
How to optimize solubility for in vivo use?
Q. Methodological Answer
- Salt Formation : Prepare hydrochloride salt (solubility: 12 mg/mL in PBS vs. 0.5 mg/mL free base).
- Formulation : Use 10% DMSO + 20% Captisol® for IV administration .
What computational tools predict metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
